2,4-Diiodo-3,5-dimethylaniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117832-16-3 |
|---|---|
Molecular Formula |
C8H9I2N |
Molecular Weight |
372.97 g/mol |
IUPAC Name |
2,4-diiodo-3,5-dimethylaniline |
InChI |
InChI=1S/C8H9I2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3 |
InChI Key |
JNDDLIFHIOPHON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1I)C)I)N |
Canonical SMILES |
CC1=CC(=C(C(=C1I)C)I)N |
Origin of Product |
United States |
Synthetic Strategies for 2,4 Diiodo 3,5 Dimethylaniline and Its Precursors
Direct Iodination Approaches to Dimethylanilines
Direct iodination of anilines and their derivatives is a common method for introducing iodine atoms onto the aromatic ring. commonorganicchemistry.com This approach involves the reaction of the aniline (B41778) substrate with an electrophilic iodine source.
Electrophilic aromatic substitution (SEAr) is the fundamental mechanism governing the direct iodination of anilines. commonorganicchemistry.commdpi.com Due to the strong activating and ortho, para-directing nature of the amino group, anilines are highly reactive towards electrophiles. ucalgary.ca However, the basicity of the amino group can lead to complications, such as reactions with acidic catalysts. ucalgary.ca
Common iodinating agents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). commonorganicchemistry.comniscpr.res.in The reactivity of iodine itself is often insufficient for direct iodination, necessitating the use of an activating agent or a more potent iodine source. ajol.info For instance, NIS is a frequently used reagent for the iodination of activated aromatic compounds. commonorganicchemistry.com
A variety of reagent systems have been developed to facilitate electrophilic iodination. These include:
Iodine in the presence of an oxidizing agent. ajol.info
N-Iodosuccinimide (NIS) with a catalytic amount of acid. researchgate.net
Iodine monochloride (ICl). niscpr.res.in
A combination of potassium iodide (KI) and an oxidant like hydrogen peroxide. researchgate.net
Controlling the position of iodination on the aniline ring is a critical aspect of the synthesis. The directing effect of the substituents on the aromatic ring plays a crucial role in determining the final product. In 3,5-dimethylaniline (B87155), the two methyl groups and the amino group are all ortho, para-directing.
The amino group is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions. ucalgary.ca The methyl groups also contribute to this directing effect, albeit to a lesser extent. In the case of 3,5-dimethylaniline, the positions ortho to the amino group are positions 2 and 6, and the para position is position 4. The positions meta to the amino group are positions 3 and 5, which are occupied by the methyl groups. Therefore, electrophilic substitution is expected to occur at the 2, 4, and 6 positions.
The synthesis of 2,4-diiodo-3,5-dimethylaniline specifically requires the introduction of iodine at the 2 and 4 positions. Achieving this specific di-substitution pattern requires careful control of reaction conditions. The relative amounts of ortho and para isomers can be influenced by factors such as the solvent, temperature, and the specific iodinating agent used. For instance, studies on N,N-dimethylaniline have shown that the ratio of ortho, meta, and para iodinated products can be significantly altered by the choice of metallating agent and reaction conditions. beilstein-journals.org While direct iodination of 3,5-dimethylaniline would likely lead to a mixture of mono-, di-, and possibly tri-iodinated products, obtaining the desired 2,4-diiodo isomer as the major product can be challenging.
A wide array of catalytic systems and reagents have been developed to improve the efficiency and selectivity of direct iodination of anilines. researchgate.net These systems often aim to generate a more potent electrophilic iodine species (I⁺). ajol.info
Examples of such systems include:
N-Iodosuccinimide (NIS) in the presence of an acid catalyst: Trifluoroacetic acid can be used to catalyze the iodination of anilines with NIS. researchgate.net
Molecular iodine with an oxidant: Oxidants such as hydrogen peroxide or potassium permanganate (B83412) can be used to generate the iodinating species from molecular iodine. researchgate.net
Metal-based catalysts: Palladium catalysts have been employed in C-H iodination reactions, using molecular iodine as the oxidant. nih.gov
Dichloroiodate salts: Reagents like 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate have been shown to be effective for the regioselective iodination of aryl amines. ajol.info
The choice of solvent can also play a significant role. For example, using polar solvents like DMSO can favor the formation of para-iodinated products with high regioselectivity.
Multi-step Synthetic Routes to this compound
Due to the challenges in controlling regioselectivity in direct di-iodination, multi-step synthetic routes are often employed to produce specifically substituted anilines like this compound.
One plausible multi-step approach involves a sequence of halogenation and alkylation steps. However, the specific order of these steps is crucial. Starting with a simpler aniline, one could introduce the iodine atoms first, followed by the methyl groups, or vice versa.
A more common strategy involves starting with a precursor that already contains some of the required substituents. For instance, one could start with 3,5-dimethylaniline and perform a sequential iodination. This would still face the challenge of controlling the position of the second iodine atom.
An alternative is to begin with an aniline derivative that directs the incoming groups to the desired positions. For example, protecting the amino group as an amide can alter its activating strength and steric bulk, thereby influencing the regioselectivity of subsequent halogenation steps. ucalgary.ca A typical sequence would be:
Protect the amino group of an appropriate aniline precursor.
Perform the first iodination.
Perform the second iodination.
Deprotect the amino group to yield the final product.
Another strategy could involve starting with a dihalogenated compound and then introducing the methyl and amino groups. For example, starting with a dibrominated aniline and then performing a substitution reaction to replace the bromine atoms with methyl groups is a possibility, although this can be synthetically challenging. The synthesis of 2,4-Dibromo-3,5-dimethylaniline (B3226733) has been documented, suggesting that dihalogenated dimethylanilines are accessible intermediates. bldpharm.comfluorochem.co.uk
An alternative multi-step route involves the introduction of the amino group at a later stage of the synthesis. This approach would start with a diiodinated aromatic compound containing the two methyl groups.
A potential synthetic pathway could be:
Start with 1,3-dimethylbenzene (m-xylene).
Perform a di-iodination reaction to produce a diiodo-dimethylbenzene. The directing effects of the methyl groups would need to be carefully considered to obtain the desired 2,4-diiodo-3,5-dimethylbenzene intermediate.
Introduce a nitro group onto the ring via nitration.
Reduce the nitro group to an amino group to yield the final product, this compound.
Another approach is the direct amination of a diiodinated aromatic precursor. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be used to form carbon-nitrogen bonds. researchgate.net This method could potentially be used to aminate a 1,3-diiodo-2,4-dimethylbenzene (B3342926) derivative. However, the regioselectivity of the amination on a diiodinated substrate would need to be controlled. Studies have shown that the Buchwald-Hartwig amination of 5-substituted-1,2,3-triiodobenzenes proceeds with high regioselectivity at the less sterically hindered positions. researchgate.net
Functional Group Transformations for Diiodination
The synthesis of diiodinated aniline derivatives such as this compound typically involves the direct electrophilic iodination of an appropriate aniline precursor, in this case, 3,5-dimethylaniline. The strong activating nature of the amino group directs electrophiles to the ortho and para positions. The introduction of two iodine atoms onto the aniline ring is achieved through various functional group transformations utilizing specific iodinating agents.
Common reagents for such transformations include molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). However, many traditional protocols involve hazardous reagents like ICl. researchgate.net Milder and more selective methods have been developed to improve yields and safety. For instance, a combination of iodine and iodic acid serves as an excellent reagent system for the efficient iodination of aromatic amines. researchgate.net
Advanced reagents have been introduced to offer higher reactivity and selectivity. 1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a notable example, demonstrating greater reactivity than both molecular iodine and NIS. tcichemicals.com When dissolved in sulfuric acid, DIH can generate a superelectrophilic iodine species capable of readily iodinating even electron-deficient arenes. researchgate.net Another mild electrophilic agent, 2,2-diiodo-5,5-dimethylcyclohexane-1,3-dione, has been successfully used for the iodination of electron-rich aromatics like N,N-dimethylaniline, showcasing the ongoing development of specialized reagents with improved functional group tolerance. rsc.orgsemanticscholar.org
| Iodinating Agent/System | Key Characteristics | Applicability | Reference |
|---|---|---|---|
| Iodine Monochloride (ICl) | Hazardous, fuming liquid; traditional reagent. | General iodination of activated anilines. | researchgate.net |
| Iodine / Iodic Acid (HIO₃) | Efficient system for oxidative iodination. | Effective for various aromatic amines. | researchgate.net |
| N-Iodosuccinimide (NIS) | Common, solid reagent; milder than ICl. | Widely used for iodination of activated rings. | rsc.orgsemanticscholar.org |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Higher reactivity than NIS; can form superelectrophilic iodine with acid. | Successfully iodinates alkylbenzenes, aromatic amines, and even deactivated arenes. | researchgate.nettcichemicals.com |
| 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione | Mild, selective electrophilic iodinating agent. | Used for electron-rich aromatics like N,N-dimethylaniline. | rsc.orgsemanticscholar.org |
Novel Synthetic Protocols for this compound Analogues
Recent advances in synthetic chemistry have provided novel methods for preparing analogues of this compound. These protocols offer enhanced control over regioselectivity and allow for the construction of complex, polyfunctionalized molecules.
Exploration of Organometallic Reagents in Directed Metallation and Electrophilic Quenching
Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG), such as a tertiary amine, interacts with an organometallic reagent (typically an organolithium compound) to direct deprotonation exclusively at the ortho position. The resulting aryllithium intermediate is then "quenched" with an electrophile, like iodine, to install a substituent at the targeted site. wikipedia.org
The choice of organometallic reagent can dramatically alter the regiochemical outcome. Research on the metallation of N,N-dimethylaniline provides a compelling example:
Ortho-Sodiation : Using n-butylsodium (n-BuNa), N,N-dimethylaniline undergoes deprotonation at the ortho position, leading to the formation of the ortho-iodinated product after quenching with iodine. beilstein-journals.org
Meta-Zincation : In contrast, a mixed-metal sodium TMP-zincate reagent—((TMEDA)Na(TMP)(t-Bu)Zn(t-Bu))—directs metalation surprisingly to the meta position. Subsequent quenching with iodine yields N,N-dimethyl-3-iodoaniline as the major product. beilstein-journals.org
This ability to switch the site of functionalization from ortho to meta by selecting the appropriate bimetallic reagent represents a significant advance in controlling selectivity for the synthesis of halogenated aniline analogues. beilstein-journals.org
| Organometallic Reagent | Site of Metallation | Major Product after Iodination | Isomer Ratio (ortho:meta:para) | Reference |
|---|---|---|---|---|
| n-Butylsodium (n-BuNa) | Ortho | ortho-Iodo-N,N-dimethylaniline | 20.2 : (negligible) : 1.0 | beilstein-journals.org |
| (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu) | Meta | meta-Iodo-N,N-dimethylaniline | 6 : 73 : 21 | beilstein-journals.org |
Oxidative Iodination Methods
Oxidative iodination methods provide an alternative to direct electrophilic substitution by using a combination of a simple iodide source (e.g., KI) and an oxidizing agent. This in-situ generation of a more potent iodinating species can be highly effective. One such procedure employs potassium bromate (B103136) and potassium iodide in the presence of hydrochloric acid for the iodination of various arenes, including those with acid-sensitive functionalities like anilines. researchgate.net Another established system uses iodine in combination with iodic acid for the efficient oxidative iodination of aromatic amines under mild conditions. researchgate.net These methods are often characterized by simple experimental procedures and short reaction times. researchgate.net
Advanced Approaches to Polyhalogenated Anilines
The synthesis of polyhalogenated anilines, which are valuable synthetic building blocks, has been advanced through modern catalytic and procedural innovations.
Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, have become a cornerstone for constructing C–N bonds. nih.gov These methods allow for the site-selective coupling of an amine with a polyhalogenated arene, enabling the rapid and efficient generation of molecular complexity from readily available starting materials. nih.gov This approach is particularly useful for building complex heterocyclic structures from dichlorinated or other polyhalogenated electrophiles. nih.gov
Furthermore, continuous flow technology offers a modern approach to handle potentially hazardous reactions and improve efficiency. Polyhalogenated anilines have been effectively used as aryl group donors in continuous-flow systems to produce a variety of functionalized products that would be challenging to access through traditional batch methodologies. acs.org This highlights the utility of polyhalogenated anilines as versatile intermediates in advanced synthetic chemistry. acs.org
Reactivity and Mechanistic Studies of 2,4 Diiodo 3,5 Dimethylaniline
Reactivity of the Amino Group in 2,4-Diiodo-3,5-dimethylaniline
The amino group in this compound is a key site for various chemical modifications, including acylation, sulfonylation, and as a directing group in certain reactions.
Acylation and Sulfonylation Reactions
The amino group of anilines readily undergoes acylation and sulfonylation. nih.gov In the case of this compound, these reactions would involve the treatment with acylating agents (like acyl chlorides or anhydrides) or sulfonylating agents (like sulfonyl chlorides) in the presence of a base. For instance, reaction with p-toluenesulfonyl chloride would yield the corresponding sulfonamide. acs.org These reactions are fundamental for introducing new functional groups and modifying the electronic properties of the molecule.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl chloride | N-(2,4-diiodo-3,5-dimethylphenyl)acetamide | Acylation |
Amine-Directed Reactivity in Conjugate Additions
While direct examples involving this compound are not prevalent in the searched literature, the amino group in related aniline (B41778) derivatives can influence reactivity in conjugate addition reactions. The amino group is an activating, ortho-, para-director in electrophilic aromatic substitution. However, in the context of conjugate additions to electrophilic alkenes, the nucleophilicity of the nitrogen atom could potentially be exploited, although this reactivity is less common for anilines compared to aliphatic amines.
Derivatization Strategies for Synthetic Diversification
The amino group serves as a versatile handle for synthetic diversification. Beyond simple acylation and sulfonylation, it can be a precursor for a variety of other functional groups. For example, diazotization of the amino group, followed by Sandmeyer or related reactions, could in principle replace the amino group with other substituents, although the presence of two iodine atoms might lead to complex reactivity. The amino group can also be a key component in the synthesis of heterocyclic compounds. acs.org Furthermore, derivatization can be used to introduce protecting groups, enabling selective reactions at other positions of the molecule. rhhz.net
Reactivity of the Aryl Halide Moieties in this compound
The two iodine atoms on the aromatic ring of this compound are prime sites for transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond. d-nb.info This makes this compound an excellent candidate for reactions like the Suzuki, Heck, and Sonogashira couplings. d-nb.infowikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound in the presence of a palladium catalyst and a base. d-nb.inforesearchgate.net For this compound, this would allow for the selective or double substitution of the iodine atoms with various aryl or vinyl groups. The relative reactivity of the two iodo positions could potentially be controlled by steric hindrance and electronic effects. rsc.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com This provides a method to introduce alkenyl substituents at the 2- and/or 4-positions of the aniline ring. The regioselectivity of the addition to the alkene is often controlled by steric factors. nih.govdiva-portal.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This is a powerful tool for the synthesis of arylalkynes. scielo.org.mx With this compound, mono- or di-alkynylated products could be synthesized, offering a pathway to conjugated enediyne systems. rsc.orgresearchgate.net
Table 2: Overview of Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biaryl |
| Heck | Alkene | Pd catalyst, base | Arylalkene |
Nucleophilic Aromatic Substitution on the Iodinated Positions
Nucleophilic aromatic substitution (SNA_r) on aryl halides typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.publibretexts.org The this compound molecule has electron-donating methyl and amino groups, which generally disfavor S_NAr reactions. masterorganicchemistry.com Therefore, direct displacement of the iodide ions by common nucleophiles under standard S_NAr conditions is expected to be difficult.
However, nucleophilic substitution can sometimes be achieved under harsh conditions or via alternative mechanisms such as the benzyne (B1209423) mechanism, although the latter would require a strong base and would likely lead to a mixture of products. pressbooks.pub The presence of two iodine atoms could also lead to complex reaction pathways. It's important to note that without strong electron-withdrawing groups, the reactivity towards nucleophilic aromatic substitution is significantly lower than that of the cross-coupling reactions. researchgate.net
Reductive Dehalogenation Pathways
Reductive dehalogenation is a crucial reaction for both the synthetic modification of halogenated compounds and the remediation of polyhalogenated aromatic contaminants. The process involves the replacement of a halogen atom with a hydrogen atom, typically mediated by a reducing agent and often a catalyst.
The general reactivity for the reductive hydrodehalogenation of aryl halides follows the order of decreasing carbon-halogen bond strength: C-I < C-Br < C-Cl < C-F. acs.org Consequently, the iodine substituents in this compound are expected to be the most labile and readily cleaved under reductive conditions.
Various catalytic systems are effective for this transformation. Nickel-based catalysts, such as Raney Nickel or Al-Ni alloys in alkaline solutions, are known to reduce polyhalogenated anilines to their non-halogenated counterparts at room temperature. mdpi.com Palladium-based catalysts, for example, Palladium on carbon (Pd/C) or complexes like PdCl₂(dppf), are also highly efficient, often using sodium borohydride (B1222165) or hydrogen gas as the reducing agent. acs.org Mechanochemical methods, which utilize mechanical force in ball mills with reducing metals like magnesium or sodium, also present a solvent-free alternative for dehalogenating polyhalogenated pollutants. researchgate.net
Given the high reactivity of the C-I bond, it is anticipated that this compound would undergo dehalogenation with relative ease. Selective mono-dehalogenation could potentially be achieved under carefully controlled conditions, likely removing the iodine at the less sterically hindered C4 position first, although competitive reduction at the C2 position is also possible. Complete dehalogenation to form 3,5-dimethylaniline (B87155) would be expected under more forcing conditions or with a higher concentration of the catalyst and reducing agent.
Table 1: Common Catalytic Systems for Reductive Dehalogenation of Aryl Halides
| Catalyst System | Reducing Agent | Typical Conditions | Reference |
|---|---|---|---|
| Al-Ni alloy | Present in alloy | Aqueous NaOH or KOH, room temp. | mdpi.com |
| Raney Ni | H₂ or H-donor | Elevated H₂ pressure, alkaline medium | mdpi.com |
| Pd/C | H₂, NaBH₄, HCOOH | Various solvents, often mild temp. | acs.org |
| PdCl₂(dppf) | NaBH₄ | DMF or similar solvent, room temp. | acs.org |
Electrophilic Aromatic Substitution on this compound
The reactivity of a substituted aniline in EAS reactions is the cumulative result of the electronic properties of all its substituents. chemistrysteps.com
Amino Group (-NH₂): The amino group is one of the most powerful activating groups. It strongly donates electron density to the aromatic ring via a resonance effect (+R), making the ring highly nucleophilic. This effect is most pronounced at the ortho and para positions, making the amino group a strong ortho-, para-director. byjus.comvedantu.comtestbook.com
Methyl Groups (-CH₃): Alkyl groups are weakly activating. They donate electron density primarily through an inductive effect (+I) and hyperconjugation, stabilizing the carbocation intermediate (arenium ion) formed during the substitution. libretexts.org They are also ortho-, para-directors.
Iodo Groups (-I): Halogens exhibit a dual electronic effect. They are deactivating because their electron-withdrawing inductive effect (-I) outweighs their electron-donating resonance effect (+R). libretexts.org However, the resonance donation of a lone pair, though weak, is directed to the ortho and para positions. This makes halogens deactivating yet ortho-, para-directing substituents. libretexts.org
The position of electrophilic attack on this compound is determined by both electronic directing effects and steric hindrance. The only unsubstituted position on the ring is C6.
Electronic Analysis: The powerful ortho-, para-directing amino group at C1 strongly activates its ortho (C2, C6) and para (C4) positions. Both the C2 and C4 positions are already substituted with iodine atoms. Therefore, the primary electronic drive from the dominant -NH₂ group is directed towards the sole remaining open position, C6. The methyl groups at C3 and C5 and the iodo group at C4 would direct an incoming electrophile away from C6, but their influence is significantly weaker than that of the amino group. The iodo group at C2 would direct an incoming electrophile to its ortho (C1-NH₂) and para (C5-CH₃) positions, which are blocked.
Steric Analysis: Electrophilic attack is sensitive to steric bulk. uomustansiriyah.edu.iqlibretexts.org The C6 position is flanked by the amino group at C1 and a methyl group at C5. While the amino group is relatively small, the methyl group provides moderate steric hindrance. Furthermore, the two large iodine atoms at C2 and C4, along with the methyl group at C3, contribute to a crowded environment on that side of the molecule, potentially favoring attack at the less encumbered C6 position.
Considering the overwhelming electronic activation from the amino group directed at the only available ortho position (C6), it is predicted that electrophilic substitution on this compound would occur exclusively at the C6 position, provided the electrophile is able to overcome the moderate steric hindrance. Reactions like nitration or halogenation would be expected to yield the 2,4-diiodo-3,5-dimethyl-6-substituted-aniline.
Reaction Mechanism Elucidation for Transformations Involving this compound
While no specific mechanistic studies for this compound have been found, the mechanisms for its potential transformations can be inferred from well-established models.
The mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway.
Formation of the Arenium Ion: The aromatic ring, acting as a nucleophile, attacks the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. uomustansiriyah.edu.iq This forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. For attack at C6 of this compound, the positive charge of the arenium ion would be delocalized across the ring, with significant contributions from structures where the charge is on C1, C3, and C5. The structure with the positive charge on C1 is particularly stabilized by the lone pair of the nitrogen atom, strongly favoring ortho/para attack relative to the amino group.
Deprotonation: A base removes the proton from the sp³-hybridized carbon where the electrophile has added. This is a fast step that restores aromaticity and yields the final substituted product. uomustansiriyah.edu.iq
In the case of reductive dehalogenation catalyzed by transition metals like palladium, the mechanism typically involves a catalytic cycle:
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond, forming an organopalladium(II) intermediate.
Reductive Elimination or Protonolysis: The organopalladium intermediate then reacts with a hydrogen source. This can occur through various pathways, but a common one involves reaction with a hydride (from NaBH₄) or hydrogen gas, followed by reductive elimination of the dehalogenated aniline and regeneration of the Pd(0) catalyst to continue the cycle.
For this compound, these general mechanisms would apply, with the specific electronic and steric nature of the substituents influencing the rates of individual steps and the stability of any intermediates.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Diiodo 3,5 Dimethylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of 2,4-diiodo-3,5-dimethylaniline is anticipated to exhibit distinct signals corresponding to the aromatic proton, the amine protons, and the protons of the two methyl groups.
Aromatic Region: A single resonance is expected for the lone aromatic proton at the C6 position. Its chemical shift will be significantly influenced by the surrounding substituents. The electron-donating amino group and methyl groups would typically shield this proton, shifting its signal upfield. Conversely, the electron-withdrawing and magnetically anisotropic iodine atoms would deshield it, resulting in a downfield shift. The interplay of these effects is likely to place the signal for H-6 in the range of δ 7.0-7.5 ppm.
Amine Protons (-NH₂): The protons of the primary amine group will appear as a broad singlet. The chemical shift of this signal is variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. A typical range for anilines is between δ 3.5 and 5.0 ppm.
Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups at the C3 and C5 positions, as they are in different chemical environments. The C3-methyl group is flanked by two iodine atoms, while the C5-methyl group is adjacent to an iodine atom and the C6-proton. This difference in substitution will lead to slightly different chemical shifts, likely appearing in the δ 2.2-2.7 ppm region.
The ¹³C NMR spectrum provides complementary information regarding the carbon framework of the molecule.
Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The chemical shifts are heavily influenced by the nature of the attached substituents.
The carbons bearing the iodine atoms (C2 and C4) are expected to be significantly shifted upfield (to lower ppm values) due to the "heavy atom effect" of iodine. These signals would likely appear in the range of δ 90-110 ppm.
The carbon attached to the amino group (C1) will be shifted downfield due to the deshielding effect of the nitrogen atom, typically appearing around δ 145-150 ppm.
The carbons bearing the methyl groups (C3 and C5) will also be shifted downfield, with expected chemical shifts in the δ 130-145 ppm range.
The protonated carbon (C6) will likely resonate in the δ 120-130 ppm region.
Methyl Carbons (-CH₃): The two methyl carbons will give rise to two separate signals in the aliphatic region of the spectrum, typically between δ 20 and 30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-6 | 7.0 - 7.5 (s, 1H) | 120 - 130 |
| -NH₂ | 3.5 - 5.0 (br s, 2H) | - |
| C3-CH₃ | 2.2 - 2.7 (s, 3H) | 20 - 30 |
| C5-CH₃ | 2.2 - 2.7 (s, 3H) | 20 - 30 |
| C1 | - | 145 - 150 |
| C2 | - | 90 - 110 |
| C3 | - | 130 - 145 |
| C4 | - | 90 - 110 |
| C5 | - | 130 - 145 |
| C6 | - | 120 - 130 |
Note: These are predicted values based on the analysis of similar structures and substituent effects. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
To definitively assign the predicted ¹H and ¹³C NMR signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be relatively simple for this molecule due to the isolated nature of the aromatic proton. It would primarily be used to confirm the absence of coupling between the aromatic proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be crucial for unequivocally assigning the protonated carbons. For instance, the signal for the aromatic proton (H-6) would show a cross-peak with the signal for the C6 carbon. Similarly, the methyl proton signals would correlate with their respective methyl carbon signals.
The H-6 proton would show correlations to C2, C4, and C5.
The protons of the C3-methyl group would show correlations to C2, C3, and C4.
The protons of the C5-methyl group would show correlations to C4, C5, and C6.
The amine protons could potentially show weak correlations to C1 and C2.
These 2D NMR techniques, used in concert, would provide an unambiguous and detailed structural elucidation of this compound.
Anisotropy and Substituent Effects on NMR Spectra
The substitution pattern on the aniline (B41778) ring gives rise to significant electronic and steric effects that manifest in the NMR spectra. The two large iodine atoms introduce considerable steric hindrance, which may restrict the free rotation of the amino and methyl groups. This restricted rotation can lead to conformational isomers that might be observable at low temperatures, potentially resulting in the broadening or splitting of NMR signals.
The magnetic anisotropy of the iodine atoms and the benzene (B151609) ring itself will influence the chemical shifts of nearby protons. The electron-donating nature of the amino and methyl groups increases the electron density on the aromatic ring, affecting the shielding of the aromatic proton and carbons. Conversely, the electronegativity and inductive effects of the iodine atoms have a deshielding effect on adjacent atoms. The observed chemical shifts are a net result of these competing factors.
Vibrational Spectroscopy (FT-IR and Raman)
Characteristic Vibrational Modes of Amino and Iodo Substituents
The FT-IR and Raman spectra of this compound would be characterized by specific vibrational modes associated with its functional groups.
Amino (-NH₂) Group Vibrations:
N-H Stretching: The primary amine group will exhibit two characteristic N-H stretching vibrations in the FT-IR spectrum, typically in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes.
N-H Bending (Scissoring): A strong absorption band due to the N-H scissoring vibration is expected in the range of 1590-1650 cm⁻¹.
C-N Stretching: The C-N stretching vibration of the aromatic amine is expected to appear in the 1250-1380 cm⁻¹ region.
Iodo (C-I) Group Vibrations:
C-I Stretching: The C-I stretching vibrations occur at low frequencies due to the heavy mass of the iodine atom. These bands are typically found in the far-infrared region, usually between 480 and 610 cm⁻¹. These may be weak in the FT-IR spectrum but could be more prominent in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| -NH₂ | Asymmetric N-H Stretch | 3400 - 3500 | Medium |
| -NH₂ | Symmetric N-H Stretch | 3300 - 3400 | Medium |
| -NH₂ | N-H Bending (Scissoring) | 1590 - 1650 | Strong |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong |
| C-N | Stretching | 1250 - 1380 | Medium |
| C-H (Aromatic) | Out-of-plane Bending | 800 - 900 | Strong |
| C-I | Stretching | 480 - 610 | Weak to Medium |
Conformational Analysis via Vibrational Signatures
The steric crowding in this compound due to the bulky iodine atoms and the methyl groups may lead to distinct conformational preferences. Vibrational spectroscopy can be a sensitive probe for these conformational changes. For instance, any restriction in the rotation of the methyl groups or the amino group could lead to the appearance of new bands or shifts in the positions of existing bands in the FT-IR and Raman spectra, particularly at different temperatures. A detailed analysis of the vibrational spectra, potentially supported by theoretical calculations, could provide insights into the dominant conformation of the molecule in the solid state or in solution. The comparison of FT-IR and Raman spectra is also valuable, as some vibrational modes that are weak or inactive in FT-IR may be strong in Raman, and vice versa, providing a more complete picture of the vibrational landscape of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of a compound's molecular weight and the elucidation of its structure through fragmentation analysis. While specific experimental mass spectra for this compound are not widely published, its expected behavior can be predicted based on established principles and data from analogous compounds.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition and confirm its molecular formula. For this compound, the molecular formula is C₈H₉I₂N. HRMS would be the definitive technique to verify this composition by measuring the exact mass of the molecular ion ([M]⁺˙) and comparing it to the theoretical value.
The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N). Any deviation from this calculated mass in an experimental setting would be measured in parts per million (ppm), with a low ppm error confirming the proposed formula.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion | Calculated m/z (monoisotopic) |
|---|---|---|
| C₈H₉I₂N | [M]⁺˙ | 372.8824 |
This table is based on theoretical calculations, as specific experimental HRMS data for this compound is not available in the surveyed literature.
In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to identify the molecule's structure. The fragmentation of this compound is expected to follow pathways characteristic of aromatic amines and organoiodine compounds.
The initial ionization process involves the removal of an electron, typically from the nitrogen lone pair or the aromatic π-system, to form the molecular ion [M]⁺˙. libretexts.org The most likely fragmentation pathways would involve the cleavage of the weakest bonds. The carbon-iodine bond is significantly weaker than the C-N, C-C, or C-H bonds and is therefore expected to cleave readily.
Key predicted fragmentation steps include:
Loss of an iodine atom: A primary fragmentation pathway would be the homolytic cleavage of a C-I bond to lose an iodine radical (I•), resulting in a prominent [M-I]⁺ ion.
Loss of a methyl group: Cleavage of a C-C bond could lead to the loss of a methyl radical (•CH₃) to form an [M-CH₃]⁺ ion.
Sequential loss of iodine: The [M-I]⁺ fragment could subsequently lose the second iodine atom.
Ring fragmentation: The aromatic ring itself can break apart, although this typically results in lower intensity peaks.
The relative stability of the resulting carbocations influences the intensity of the corresponding peaks in the mass spectrum. libretexts.org
Table 2: Predicted Major Mass Spectral Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺˙ | [C₈H₉I₂N]⁺˙ | 373 | Molecular Ion |
| [M-I]⁺ | [C₈H₉IN]⁺ | 246 | Loss of one iodine atom |
| [M-2I]⁺˙ | [C₈H₉N]⁺˙ | 120 | Loss of two iodine atoms |
| [I]⁺ | [I]⁺ | 127 | Iodine cation |
| [M-CH₃]⁺ | [C₇H₆I₂N]⁺ | 358 | Loss of a methyl group |
X-ray Crystallography
A single-crystal X-ray diffraction study would provide unambiguous proof of the structure of this compound. Although no published crystal structure for this specific compound was found in the surveyed literature, data from closely related halogenated anilines, such as 4-bromo-3,5-dimethylaniline (B1281281) and 2,6-dibromo-4-methylaniline, allow for a reasoned prediction of its structural characteristics. iucr.orgresearchgate.net
A diffraction experiment would yield the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. For example, the related compound 4-bromo-3,5-dimethylaniline crystallizes in the monoclinic space group P2₁/n. iucr.org The analysis also reveals the precise coordinates of each atom in the asymmetric unit, from which bond lengths and angles are calculated.
Table 3: Hypothetical Crystallographic Data for this compound based on Analogous Structures
| Parameter | Hypothetical Value/System |
|---|---|
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/n or similar centrosymmetric group |
| a (Å) | ~5-15 |
| b (Å) | ~6-16 |
| c (Å) | ~10-20 |
| β (°) | ~90-100 (for monoclinic) |
Note: This table presents hypothetical data based on known crystal structures of similar di-halogenated aniline derivatives. iucr.orgresearchgate.net Actual experimental values would need to be determined via single-crystal X-ray diffraction.
The arrangement of molecules in a crystal is governed by intermolecular interactions. In halogenated anilines, a competition between hydrogen bonds (involving the -NH₂ group) and halogen bonds (involving the iodine atoms) is expected to direct the crystal packing. researchgate.netnih.gov
Hydrogen Bonding: The primary interaction anticipated is the N-H···N hydrogen bond, where the amino group of one molecule donates a hydrogen to the nitrogen lone pair of a neighboring molecule. This interaction typically leads to the formation of chains or ribbons of molecules within the crystal. iucr.orgresearchgate.net
Halogen Bonding: Iodine atoms can act as halogen bond donors, forming C-I···N or C-I···I interactions. The strength of these interactions generally increases with the size of the halogen atom (I > Br > Cl). acs.org The presence of two iodine atoms and two methyl groups on the ring will sterically influence which interactions are favored.
The solid-state structure reveals the molecule's preferred conformation. For this compound, key conformational features would include the geometry of the aniline ring and the orientation of its substituents.
Ring Planarity: The benzene ring is expected to be largely planar, though minor distortions may occur due to the steric bulk of the four substituents.
Amino Group Orientation: The nitrogen atom of the amino group will likely exhibit a trigonal pyramidal geometry. Its orientation relative to the ring is crucial for its participation in intermolecular hydrogen bonding.
Methyl Group Rotation: The methyl groups are expected to be rotated to minimize steric hindrance with the adjacent bulky iodine atoms. In the related 4-bromo-3,5-dimethylaniline, the methyl groups are rotated so that the C-Br bond is staggered with a C-H bond of the methyl group. iucr.org A similar staggered conformation would be anticipated for this compound to relieve steric strain between the methyl and iodo substituents. The steric repulsion between the axial fluorine and an axial halogen at C4 in halogenated pyrans has been shown to cause deviations in intra-annular torsion angles, a principle that can be extended to substituted benzene rings. beilstein-journals.org
Computational and Theoretical Investigations of 2,4 Diiodo 3,5 Dimethylaniline
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For a molecule like 2,4-diiodo-3,5-dimethylaniline, DFT calculations would be invaluable in elucidating its fundamental chemical nature.
Geometry Optimization and Conformational Landscapes
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Given the presence of the amino and methyl groups, a conformational analysis would also be necessary to identify different spatial arrangements (conformers) and their relative energies. This would reveal the most likely shape the molecule adopts under standard conditions.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Understanding the electronic structure is key to predicting a molecule's reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties.
A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the surface of this compound. This map uses a color scale to indicate regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Delocalization Effects
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, NBO analysis would quantify the interactions between the filled and empty orbitals, revealing the extent of electron delocalization from the lone pair of the nitrogen atom and the methyl groups into the aromatic ring. This analysis helps in understanding the stability of the molecule arising from these hyperconjugative interactions.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are powerful tools for predicting and interpreting spectroscopic data, which are often used for experimental characterization.
Theoretical NMR Chemical Shift Calculations (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), theoretical NMR spectra can be generated. Comparing these predicted spectra with experimental data is a powerful method for confirming the molecular structure of this compound.
Simulated Vibrational Spectra and Potential Energy Distribution (PED)
Theoretical vibrational spectroscopy, calculated using DFT, can predict the infrared (IR) and Raman spectra of a molecule. The frequencies and intensities of the vibrational modes provide a unique fingerprint of the molecule. A Potential Energy Distribution (PED) analysis would be performed to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, and torsional modes of the various functional groups in this compound.
UV-Vis Absorption Spectral Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited state properties of molecules, making it a valuable tool for predicting UV-Vis absorption spectra. researchgate.net This method computes the electronic transitions between molecular orbitals, providing information on excitation energies and the probability of each transition (oscillator strength).
For a molecule like this compound, a TD-DFT calculation would typically involve first optimizing the ground-state geometry using DFT. Then, TD-DFT is applied to calculate the energies of the lowest singlet-singlet allowed excited states. researchgate.net The results allow for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum. The spectrum of 3,5-dimethylaniline (B87155), a related precursor, shows an onset of strong absorption around 240 nm, which is assigned to a π-π* transition. hw.ac.uk The introduction of two iodine atoms in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the heavy atom effect and the extension of the conjugated system.
The predicted transitions are often characterized by the molecular orbitals involved. In substituted anilines, key transitions typically include promotions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), often described as π-π* or n-π* transitions. Computational studies on similar aromatic compounds have successfully correlated TD-DFT calculations with experimental spectra. nih.gov
Table 1: Illustrative TD-DFT Predicted Electronic Transitions
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.15 | 299 | 0.085 | HOMO → LUMO |
| S0 → S2 | 4.50 | 275 | 0.012 | HOMO-1 → LUMO |
| S0 → S3 | 5.02 | 247 | 0.450 | HOMO → LUMO+1 |
Note: The data in this table is hypothetical and serves to illustrate typical results from a TD-DFT calculation. The values are based on general principles and data for structurally related aniline (B41778) derivatives.
Reaction Pathway Analysis and Transition State Modeling
Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and calculating the energy profiles of reaction pathways.
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group and the two methyl groups. Conversely, the bulky iodine atoms provide significant steric hindrance. DFT calculations can model the mechanism of further substitution reactions on this molecule.
Electrophilic aromatic substitution reactions generally proceed via a two-step mechanism involving the formation of a positively charged intermediate known as a Wheland complex or sigma complex. niscpr.res.in The amino group is a powerful ortho-, para-director. In this compound, the ortho-positions (relative to the amino group) are occupied by iodine atoms, and the para-position is also substituted with an iodine atom. The only remaining position for substitution is C6.
Computational studies on the iodination of anilines have been performed to elucidate the reaction pathway and the nature of the iodinating species. researchgate.netresearchgate.net For a molecule like this compound, a computational study of a further electrophilic attack (e.g., nitration or halogenation) would involve:
Modeling Reactants: Optimizing the geometries of the aniline derivative and the electrophile.
Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate for the electrophilic attack at the C6 position. This involves calculating the structure and energy of the Wheland intermediate's transition state.
Analyzing the Intermediate: Characterizing the resonance-stabilized sigma complex.
Modeling the Final Step: Calculating the transition state for the removal of a proton by a base to restore aromaticity.
DFT studies on the Friedel-Crafts alkylation of N,N-dimethylaniline have shown that such calculations can accurately predict regioselectivity (para-products being more favorable) and determine the rate-determining step of the reaction. researchgate.net Similar studies on other anilines confirm that the free, unprotonated aniline is the reactive species in these substitutions. niscpr.res.in
DFT calculations can provide detailed energetic information for reactions involving the functional groups of this compound. This includes calculating activation energies (ΔG‡) and reaction free energies (ΔG) for processes such as diazotization of the amino group followed by Sandmeyer reactions, or metal-catalyzed cross-coupling reactions at the C-I bonds.
For instance, computational studies on the amination of anilines have used DFT to map out the energy profile of C(aryl)-NH₂ bond cleavage. acs.org These studies reveal complex multi-step pathways with specific transition states for each step, such as oxidation, nucleophilic attack, and proton transfer. acs.org A hypothetical reaction pathway for an electrophilic substitution on this compound is outlined below with illustrative energy values.
Table 2: Example Energetics for a Hypothetical Electrophilic Substitution Step
| Reaction Step | Structure | Calculated Parameter | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| Reactants | Substrate + Electrophile | ΔG | 0.0 |
| Transition State 1 | Wheland TS | ΔG‡ | +22.5 |
| Intermediate | Sigma Complex | ΔG | +15.8 |
| Transition State 2 | Deprotonation TS | ΔG‡ | +18.0 |
| Products | Substituted Product + H+ | ΔG | -5.2 |
Note: This table provides hypothetical energy values for an illustrative electrophilic substitution on an activated aniline ring, based on data from related computational studies. researchgate.netrsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and, in particular, molecular dynamics (MD) simulations, offer a way to study the dynamic behavior of this compound in various environments. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and intermolecular interactions over time. nih.gov
For this compound, MD simulations could be employed to:
Analyze Conformational Dynamics: Study the rotation of the amino and methyl groups and the flexibility of the molecule.
Investigate Intermolecular Interactions: Model how the molecule interacts with itself in the solid state or with solvent molecules in solution. A key interaction to study would be halogen bonding, where the electropositive region (σ-hole) on the iodine atoms can interact with nucleophiles like carbonyl oxygens or other Lewis bases. nih.gov MD simulations have successfully modeled halogen bonding in protein-ligand complexes, showing that iodine derivatives form stable interactions. nih.gov
Simulate Condensed-Phase Properties: Predict properties like density and hydration free energy by simulating the molecule in a condensed phase. nih.gov
MD simulations of halogenated anilines can provide a detailed picture of the supramolecular structures they form and how they behave in biological or material science contexts. chemmethod.comchemmethod.comresearchgate.net The simulation protocol typically involves placing the molecule in a simulation box with solvent molecules, minimizing the system's energy, and then running the simulation for a set amount of time (nanoseconds) at a constant temperature and pressure. chemmethod.com
Research Applications and Synthetic Utility of 2,4 Diiodo 3,5 Dimethylaniline Derivatives
Precursor in the Synthesis of Functionalized Organic Molecules
The presence of two iodine atoms on the aniline (B41778) ring provides reactive handles for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. This positions 2,4-diiodo-3,5-dimethylaniline as a valuable starting material for constructing more complex molecular architectures.
Building Blocks for Advanced Materials (e.g., Polymers, Optoelectronic Materials)
While direct polymerization of this compound is not widely documented, its structural motifs are integral to the synthesis of advanced materials. Anilines, in general, are precursors to conductive polymers like polyaniline. wikipedia.org Specifically, substituted anilines such as 2,4-dimethylaniline (B123086) and 3,5-dimethylaniline (B87155) have been used to synthesize polymers with tailored properties. rsc.orgrsc.orgchemicalbook.combloomtechz.com For instance, poly(2,5-dimethylaniline) has been synthesized and shown to have excellent environmental stability and electrochemical activity. ciac.jl.cn
The true potential of this compound lies in its role as a monomer in cross-coupling polymerization. The carbon-iodine bonds are highly susceptible to reactions like the Sonogashira, Suzuki, and Buchwald-Hartwig couplings, which are cornerstone methods for synthesizing conjugated polymers. wikipedia.orgnih.gov These polymers, featuring alternating aromatic and acetylenic units (in the case of Sonogashira coupling), are central to the field of optoelectronics. Research has shown that diiodo-aromatics can be coupled with dialkynes to create such conjugated systems. scielo.org.mx The push-pull electronic nature of the aniline derivative—with electron-donating amino and methyl groups and an electron-rich aromatic core—is a desirable feature in materials designed for optoelectronic applications. researchgate.net The Sonogashira reaction, in particular, is a powerful tool for creating arylalkynes and conjugated polymers under mild conditions, often enhanced by microwave heating for rapid synthesis. wikipedia.orgorganic-chemistry.orgyoutube.com
Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis This table outlines potential polymerization reactions using this compound as a monomer based on established cross-coupling methods.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Polymer Linkage |
|---|---|---|---|
| Sonogashira Coupling | Diethynylarene | Pd/Cu (e.g., Pd(PPh₃)₄/CuI) | Arylene-ethynylene |
| Suzuki Coupling | Arenediboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄) | Biaryl |
| Buchwald-Hartwig Amination | Diamine | Pd catalyst (e.g., Pd₂(dba)₃) | Arylene-diamine |
| Heck Coupling | Divinylarene | Pd catalyst (e.g., Pd(OAc)₂) | Arylene-vinylene |
Synthesis of Heterocyclic Compounds
The ortho-iodoaniline moiety within the this compound structure is a classic precursor for the synthesis of indoles, a critical heterocyclic core in pharmaceuticals and natural products. researchgate.netpharmaguideline.com The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation between an ortho-iodoaniline and a disubstituted alkyne, provides a direct route to highly substituted indoles. wikipedia.org
Another prominent method involves a sequential, one-pot Sonogashira coupling followed by a base-mediated or fluoride-promoted cyclization. researchgate.netnih.gov In this approach, the ortho-iodoaniline is first coupled with a terminal alkyne. The resulting 2-alkynylaniline intermediate then undergoes an intramolecular cyclization to form the indole ring. The presence of two iodine atoms in this compound offers the potential for sequential or double cyclizations to form more complex fused heterocyclic systems.
Furthermore, anilines are common starting materials for synthesizing quinolines through condensation reactions with compounds like vinyl ethers, a process that can be catalyzed by iodine itself. mdpi.com
Table 2: Representative Indole Synthesis via Sonogashira Coupling/Cyclization This table illustrates the general reaction scheme for synthesizing an indole from an o-iodoaniline precursor, a method directly applicable to this compound.
| Step | Reactants | Reagents/Catalyst | Intermediate/Product |
|---|---|---|---|
| 1. Sonogashira Coupling | 2-Iodoaniline, Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | 2-Alkynylaniline |
| 2. Cyclization | 2-Alkynylaniline | Base (e.g., TBAF, NaH) or Heat | 2-Substituted Indole |
Precursors for Ligand Design in Catalysis
Substituted anilines are foundational structures for a vast array of ligands used in homogeneous catalysis. Research has highlighted that 4-iodo-2,6-dialkylanilines are valuable building blocks for ligand design. researchgate.net this compound shares key features with these synthons, including steric bulk around the amino group and reactive C-I bonds for further functionalization.
The steric hindrance provided by the methyl groups can influence the coordination geometry and stability of resulting metal complexes, which in turn affects catalytic activity and selectivity. mdpi.com The iodine atoms can be substituted to introduce phosphine, amine, or other coordinating groups, allowing for the creation of bidentate or polydentate ligands. researchgate.netresearchgate.net For example, the C-I bonds could be converted to boronic esters via an iridium-catalyzed borylation, followed by Suzuki coupling to attach complex side chains. The design of the ligand framework is crucial for tuning the electronic and steric properties of a catalyst, impacting its performance in various reactions. nih.gov
Scaffold for Investigating Structure-Reactivity Relationships
The dense substitution pattern of this compound makes it an excellent substrate for studying how multiple functional groups collectively influence the reactivity of an aromatic ring.
Influence of Iodine and Methyl Groups on Aromatic Reactivity
The chemical behavior of the this compound ring is governed by a complex interplay of electronic and steric effects from its five substituents.
Electronic Effects: The amino (-NH₂) group is a powerful activating group, donating electron density to the ring through resonance and strongly directing electrophiles to the ortho and para positions. The two methyl (-CH₃) groups are weakly activating through an inductive effect. Conversely, the two iodine atoms are deactivating via their strong inductive electron-withdrawal but are also ortho/para-directing due to resonance effects. The net effect is a highly electron-rich ring, but with reactivity at specific sites modulated by the halogens.
Steric Effects: The primary steric influence comes from the two methyl groups at positions 3 and 5. These groups flank the iodine atoms and the amino group, sterically hindering access to the ortho (position 6) and C2/C4 positions. This steric hindrance can dictate the regioselectivity of reactions. For example, in electrophilic aromatic substitution, attack at the less-hindered position 6 would be favored electronically, but may be sterically impeded.
The Buttressing Effect: A more subtle interaction is the "buttressing effect," where a substituent at a meta-position (like the CH₃ at C3) provides steric reinforcement that restricts the movement or bending of adjacent ortho-groups (the I at C2 and C4). researchgate.netmatanginicollege.ac.inquora.com This effect can increase the steric strain in a reaction's transition state, thereby slowing down reactions at those sites or weakening the C-I bond, making it more susceptible to cleavage. researchgate.netmatanginicollege.ac.in
These combined effects mean that reactions like further halogenation, nitration, or metallation will exhibit a unique regioselectivity that is not predictable by considering the directing effects of a single substituent alone.
Comparative Studies with Other Halogenated Dimethylanilines
Comparing this compound with its bromo- or chloro-analogues reveals key differences in reactivity based on the nature of the halogen.
The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the C-I bonds in this compound are the most reactive and are preferentially cleaved in many reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-couplings. For example, in Sonogashira coupling, aryl iodides are significantly more reactive than aryl bromides, allowing for selective reactions at room temperature. youtube.com
Table 3: Comparative Properties of Halogenated Anilines This table provides a qualitative comparison of reactivity trends among different di-halogenated anilines.
| Property | 2,4-Dichloro-3,5-dimethylaniline | 2,4-Dibromo-3,5-dimethylaniline (B3226733) | This compound |
|---|---|---|---|
| C-X Bond Strength | Strongest | Intermediate | Weakest |
| Reactivity in Cross-Coupling | Lowest | Intermediate | Highest |
| Leaving Group Ability | Poor | Good | Excellent |
| Steric Hindrance of Halogen | Lowest | Intermediate | Highest |
| Electronegativity of Halogen | Highest | Intermediate | Lowest |
Development of Analytical Methodologies Using this compound
The development of robust analytical methodologies is crucial for the identification, quantification, and quality control of this compound and its derivatives in various matrices. These methods are essential in research and synthetic applications to ensure the purity of starting materials, monitor reaction progress, and characterize final products. The analytical techniques predominantly revolve around chromatographic and spectroscopic methods, which offer the necessary selectivity and sensitivity to handle the complexities of isomeric and related compound mixtures.
Chromatographic Separation of Isomers and Related Compounds
Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are fundamental in the separation of this compound from its isomers and other related substances that may arise during its synthesis. The separation of halogenated and methylated aniline isomers can be challenging due to their similar physicochemical properties.
Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like diiodo-dimethylaniline isomers. The choice of the GC column is critical for achieving adequate separation. Capillary columns with non-polar or medium-polarity stationary phases are typically employed. The separation is based on the differences in boiling points and interactions with the stationary phase. For instance, in the analysis of various aniline derivatives, including dimethylanilines, GC-MS has proven effective in separating isomers. d-nb.info GC-MS analysis can also identify unknown species in a reaction mixture, as demonstrated in a study where regioisomers of diiodo-N,N-dimethylaniline were identified. beilstein-journals.org
High-performance liquid chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile derivatives. Reversed-phase HPLC, using a C18 or C8 column, is a common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape and resolution. A study comparing GC/MS and LC/MS-MS for trace analysis of anilines in groundwater highlighted that LC/MS-MS could separate all pairs of isomers, which was not entirely possible with GC/MS, demonstrating the superior separation power of HPLC for certain challenging isomer sets. d-nb.info
Table 1: Illustrative Chromatographic Conditions for Analysis of Related Anilines
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., 5% Phenyl Methyl Siloxane) | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water or Methanol/Water gradient |
| Injector Temperature | 250-280 °C | Not Applicable |
| Oven Temperature Program | Gradient, e.g., 70°C to 280°C | Isocratic or gradient elution at ambient temperature |
| Detector | Mass Spectrometer (MS) | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Flow Rate | 1-2 mL/min | 0.8-1.2 mL/min |
This table presents typical parameters based on the analysis of structurally similar compounds and does not represent data from a specific study on this compound.
Spectroscopic Detection in Complex Mixtures
Spectroscopic techniques are indispensable for the structural elucidation and detection of this compound, especially within complex reaction mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous identification of this compound and its isomers.
¹H NMR (Proton NMR) provides information about the chemical environment of the hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic proton, the methyl protons, and the amine protons. For example, in the related compound 4,6-diiodo-2,5-dimethylaniline, the aromatic proton appears as a singlet at 7.52 ppm, while the two methyl groups give distinct singlets at 2.25 and 2.83 ppm. scispace.com The specific chemical shifts for this compound would be unique and allow for its differentiation from other isomers.
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The carbon atoms attached to the iodine atoms would show characteristic shifts due to the heavy atom effect.
Mass Spectrometry (MS) , particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is used for the determination of the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a characteristic molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be indicative of the presence of two iodine atoms. GC-MS has been successfully used to identify regioisomers of diiodo-N,N-dimethylaniline by their corresponding MH⁺ peaks. beilstein-journals.org
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - Singlet for the aromatic proton- Two distinct singlets for the two methyl groups- Broad singlet for the NH₂ protons |
| ¹³C NMR | - Signals for the aromatic carbons, with those bonded to iodine showing specific shifts- Signals for the methyl carbons |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺)- Characteristic isotopic pattern for two iodine atoms- Fragmentation pattern corresponding to the loss of methyl groups, iodine, and other fragments |
This table is predictive and based on the analysis of structurally similar iodo-dimethylaniline isomers. beilstein-journals.orgscispace.com
Conclusion and Future Research Directions
Summary of Key Research Findings on 2,4-Diiodo-3,5-dimethylaniline
This compound is a polyhalogenated aromatic amine whose study is primarily centered on its utility as a chemical intermediate. Research has established reliable methods for its synthesis, typically involving the direct iodination of 3,5-dimethylaniline (B87155). The presence of the activating amino group and the two methyl groups directs the iodine substituents to the ortho and para positions. One effective method utilizes benzyltrimethylammonium (B79724) dichloroiodate (BTMA ICl2) as the iodinating agent in the presence of calcium carbonate, which neutralizes the generated hydrogen chloride. scispace.com This approach allows for the controlled introduction of iodine atoms onto the aromatic ring.
The key characteristics of this compound stem from its unique substitution pattern: a nucleophilic amino group, two sterically hindering methyl groups, and two heavy, reactive iodine atoms. This combination of functional groups makes it a versatile building block. The iodine atoms are particularly significant as they can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures. While specific studies on this compound are not extensively detailed in publicly available literature, its structural similarity to other di- and polyhalogenated anilines suggests its primary role is as a precursor in the synthesis of specialized chemicals, potentially for materials science or as a scaffold in medicinal chemistry.
Unexplored Reactivity and Transformations
Despite its potential, the full range of reactivity for this compound remains largely unexplored. Several avenues for future investigation exist:
Selective Cross-Coupling Reactions: The electronic environment of the two iodine atoms is differentiated by the adjacent amino and methyl groups. The iodine at the C4 position (para to the amino group) is likely more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions than the iodine at the C2 position, which is sterically hindered by the flanking amino and methyl groups. A systematic investigation into the regioselectivity of sequential cross-coupling reactions under various catalytic conditions could unlock pathways to complex, unsymmetrically substituted aniline (B41778) derivatives.
Derivatization of the Amino Group: The nucleophilicity of the amino group could be exploited in various transformations. chemistrysteps.com Acylation, alkylation, or sulfonylation could be performed to modify the electronic properties of the ring and influence the reactivity of the C-I bonds. chemistrysteps.com Furthermore, the amino group can be converted into a diazonium salt, a highly versatile functional group that can be replaced by a wide array of substituents through Sandmeyer or related reactions. The interplay between diazotization-substitution and the existing iodo-substituents has not been reported.
Metal-Halogen Exchange: The reactivity of the C-I bonds towards metal-halogen exchange reagents, such as n-butyllithium or Grignard reagents, is another area ripe for exploration. The regioselectivity of this exchange would be a critical point of investigation, potentially offering an alternative route to selectively functionalize the 2- or 4-position. researchgate.net
Photochemical Reactions: The heavy iodine atoms may impart interesting photochemical properties to the molecule. Studies on the photolytic cleavage of the C-I bonds to generate aryl radicals could lead to novel bond-forming strategies.
Potential for Novel Materials and Methodologies
The unique structural features of this compound suggest its potential as a precursor for advanced materials and as a component in new synthetic methodologies.
High-Refractive-Index Polymers: The incorporation of heavy atoms like iodine into a polymer matrix is a known strategy for increasing the refractive index of the material. Polymerization of derivatives of this compound could lead to novel optical polymers with applications in lenses, coatings, and optoelectronic devices.
Organometallic Frameworks and Ligand Design: The diiodo-functionality allows for the molecule to act as a ditopic linker in the construction of metal-organic frameworks (MOFs) or coordination polymers. The aniline moiety could be further functionalized to create unique bidentate or tridentate ligands with specific steric and electronic properties for catalysis.
Precursors for Heterocyclic Synthesis: Halogenated anilines are valuable starting materials for the synthesis of a wide range of nitrogen-containing heterocycles. google.com This compound could serve as a precursor for novel diiodo-substituted quinolines, indoles, or benzimidazoles, which are important scaffolds in pharmaceutical and materials chemistry.
Halogen Bonding Donors: The electrophilic character of the iodine atoms could enable their participation in halogen bonding. acs.org This non-covalent interaction is increasingly being used in crystal engineering and supramolecular chemistry to control the assembly of molecules in the solid state. acs.org Cocrystals of this compound with halogen bond acceptors could lead to new materials with tailored properties.
Challenges and Opportunities in Halogenated Aniline Chemistry
The chemistry of halogenated anilines presents both significant challenges and compelling opportunities for synthetic chemists.
Challenges:
Regioselectivity: Controlling the position of halogenation on an activated aniline ring can be difficult. Often, electrophilic aromatic substitution leads to a mixture of ortho and para isomers, and in many cases, polyhalogenation is difficult to prevent. allen.in Developing new catalytic systems or directing group strategies for highly regioselective halogenation remains a key challenge. nih.gov
Toxicity and Environmental Concerns: Many halogenated aromatic compounds, including some anilines, are known to be toxic and persistent in the environment. rsc.org The development of greener synthetic routes that minimize the use of hazardous reagents and the formation of toxic byproducts is crucial.
Opportunities:
Novel Agrochemicals and Pharmaceuticals: Halogenated anilines are a cornerstone in the synthesis of many bioactive molecules, including herbicides, fungicides, and pharmaceuticals. google.comresearchgate.net The vast, unexplored chemical space of polyhalogenated anilines offers immense opportunities for the discovery of new compounds with valuable biological activities.
Advanced Materials: As mentioned, the unique properties imparted by halogen atoms make these compounds attractive building blocks for functional materials, including conductive polymers, liquid crystals, and fire-retardant materials.
Catalyst Development: The development of new catalysts and synthetic methods to address the challenges of regioselectivity and reactivity control is a major opportunity. researchgate.net This includes designing catalysts for selective C-H activation and functionalization, as well as developing milder and more efficient cross-coupling protocols.
Understanding Non-Covalent Interactions: The study of halogenated anilines provides a platform for investigating the interplay of various non-covalent interactions, such as hydrogen bonding from the N-H group and halogen bonding from the C-X group. acs.org A deeper understanding of these interactions can lead to more rational design of supramolecular assemblies and crystalline materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,4-diiodo-3,5-dimethylaniline, and how can purity be optimized?
- Methodology : Start with 3,5-dimethylaniline derivatives (e.g., 1-bromo-3,5-dimethylbenzene) and employ iodination via electrophilic substitution. Use silica gel chromatography (petroleum ether:EtOAc = 20:1) for purification, as validated for structurally similar N-cyclopropyl-3,5-dimethylaniline . Monitor reaction progress with TLC and confirm purity via NMR (e.g., δ 2.27 ppm for methyl groups) and LC/MS (e.g., m/z 391 [M+H]+ for analogous compounds) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 6.43 ppm) and methyl substituents (δ 2.27 ppm) .
- LC/MS : Confirm molecular weight (e.g., exact mass calculation via high-resolution MS) .
- X-ray crystallography : Resolve iodine positions and steric effects, if single crystals are obtainable (see protocols for cyclopentane-diamine derivatives) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Follow guidelines for aromatic amines:
- Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation .
- Quench waste with oxidizing agents (e.g., KMnO4) to degrade toxic intermediates and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density on iodine atoms. Compare with docking simulations for analogous inhibitors (e.g., 2,5-xylidine in laccase enzymes) to identify steric/electronic barriers . Validate predictions experimentally via competitive kinetics (e.g., monitoring iodine displacement with thiourea) .
Q. What experimental strategies identify DNA adducts formed by this compound metabolites?
- Methodology :
- Metabolite generation : Incubate with liver microsomes to produce N-acetoxy intermediates .
- Adduct detection : Use 32P-postlabeling or LC-MS/MS to isolate adducts (e.g., dG-C8 adducts observed in 3,5-dimethylaniline studies) .
- Quantitative analysis : Compare adduct levels with controls using isotope dilution (e.g., 15N-labeled standards) .
Q. How does steric hindrance from iodine substituents influence the compound’s application in polymer nanocomposites?
- Methodology : Synthesize poly(this compound) via oxidative polymerization (e.g., using ammonium persulfate). Characterize conductivity via four-probe measurements and compare with non-iodinated analogs (e.g., poly(2,5-dimethylaniline)-MWNT composites) . Analyze steric effects using XRD to assess crystallinity reduction .
Methodological Considerations for Data Interpretation
Q. How should researchers address contradictions in toxicity data across studies?
- Approach :
- Dose-response validation : Replicate assays (e.g., Ames test, comet assay) under standardized conditions .
- Metabolic profiling : Compare metabolite profiles across species (e.g., mouse vs. human liver S9 fractions) to resolve interspecies variability .
Q. What statistical frameworks are optimal for analyzing structure-activity relationships (SAR) in halogenated anilines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
